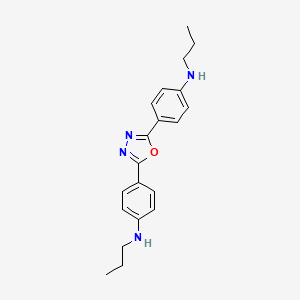
4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) typically involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine by the action of a dehydrating agent, such as thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), or phosphoric anhydride (P₄O₁₀) . Another method involves the condensation of bis-acid hydrazides with alkyl or aryl isothiocyanates in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: MnO₂, KMnO₄, Pb₃O₄, Pb₂O₃, PbO₂.
Reduction: NaBH₄, LiAlH₄.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity and material properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dianiline
- 3,3’-bi(1,2,4-oxadiazole)-5,5’-diylbis
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide
Uniqueness
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-propylaniline) is unique due to its specific substitution pattern and the presence of propyl groups on the aniline moieties
Properties
CAS No. |
138172-80-2 |
|---|---|
Molecular Formula |
C20H24N4O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-propyl-4-[5-[4-(propylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C20H24N4O/c1-3-13-21-17-9-5-15(6-10-17)19-23-24-20(25-19)16-7-11-18(12-8-16)22-14-4-2/h5-12,21-22H,3-4,13-14H2,1-2H3 |
InChI Key |
SOUJCKYZZXJAFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















